3-(3-Methylphenoxy)benzoic acid

Description

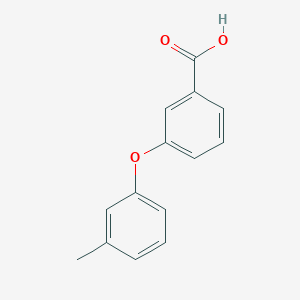

3-(3-Methylphenoxy)benzoic acid is a substituted benzoic acid derivative featuring a phenoxy group at the 3-position of the benzene ring, with an additional methyl substituent at the 3-position of the phenoxy moiety.

Properties

CAS No. |

135611-27-7 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

3-(3-methylphenoxy)benzoic acid |

InChI |

InChI=1S/C14H12O3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9H,1H3,(H,15,16) |

InChI Key |

VHUIGHHSSKISQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Acidity

- 4-(3-Methylphenoxy)benzoic Acid (25e): Para-substitution allows for conjugation between the phenoxy and carboxylic acid groups, likely increasing acidity compared to the meta-substituted analog .

- 4-(3-Trifluoromethylphenoxy)benzoic Acid (25f): The electron-withdrawing trifluoromethyl group enhances acidity significantly, as seen in similar compounds .

Melting Points and Solubility

- 3-Methylbenzoic Acid (m-Toluic acid) : Melting point = 108.7°C; the methyl group in the meta position reduces symmetry, lowering the melting point compared to para-substituted analogs .

- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: Higher molecular weight (290.72 g/mol) and polar chloromethyl group likely increase melting point and reduce solubility in non-polar solvents .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Gaps

- Synthetic Challenges: The meta-substitution pattern in this compound complicates synthesis compared to para-substituted analogs, requiring precise control of reaction conditions .

- Data Limitations: Direct experimental data on melting points, solubility, and bioactivity for this compound are absent, highlighting the need for targeted studies.

Preparation Methods

Ester Protection and Ullmann Coupling

To avoid interference from the carboxylic acid group during coupling, 3-hydroxybenzoic acid is first protected as its methyl ester.

Protection steps :

-

Esterification : 3-Hydroxybenzoic acid → Methyl 3-hydroxybenzoate (H₂SO₄, MeOH, reflux).

-

Ullmann coupling : Methyl 3-hydroxybenzoate + 3-bromo-3-methylbenzene → Methyl 3-(3-methylphenoxy)benzoate.

Reaction conditions :

-

Catalyst : CuBr (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF, 120°C, 24 hours

Deprotection :

The ester is hydrolyzed using NaOH (2M, 80°C, 4 hours) to yield 3-(3-methylphenoxy)benzoic acid.

Chemical equation :

Advantages :

-

Avoids high-pressure oxidation steps.

-

Suitable for lab-scale synthesis.

Disadvantages :

-

Additional protection/deprotection steps reduce overall yield.

-

Limited scalability due to solvent and base requirements.

Alternative Methods: Friedel-Crafts Alkylation and Chloromethylation

Chloromethylation and Hydrolysis

Adapting Patent CN105384620A, chloromethylation of benzoic acid derivatives using paraformaldehyde and ZnCl₂ might offer a route:

Reaction conditions :

-

Catalyst : ZnCl₂ (0.2 equivalents)

-

Solvent : CH₂Cl₂, 60–70°C, 15 hours

-

Reactants : Benzoyl chloride + paraformaldehyde → 3-chloromethyl benzoic acid

While this method produces chloromethyl intermediates, subsequent substitution with 3-methylphenol could yield the target compound. However, this route remains speculative and untested for phenoxy derivatives.

Comparative Analysis of Synthesis Routes

Key observations :

-

The Ullmann-oxidation route is optimal for large-scale production due to established protocols.

-

Protected coupling suits small-scale synthesis but involves more steps.

-

Chloromethylation requires further validation for phenoxy derivatives.

Experimental Optimization and Challenges

Regioselectivity in Ullmann Coupling

The meta positioning of the phenoxy group demands precise control. Using directing groups (e.g., nitro) or sterically hindered catalysts can enhance selectivity.

Oxidation Byproduct Management

Over-oxidation to 3-(3-methylphenoxy)phthalic acid is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.